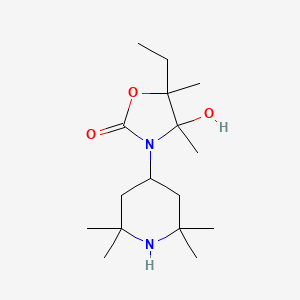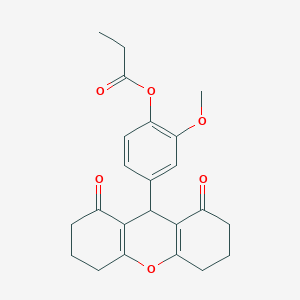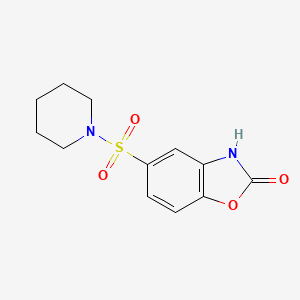
5-Ethyl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazolidinones, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of multiple substituents, including ethyl, hydroxy, dimethyl, and tetramethylpiperidyl groups, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of Substituents: Subsequent steps involve the introduction of the ethyl, hydroxy, dimethyl, and tetramethylpiperidyl groups through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The substituents on the ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazolidinone ring may produce an amine.
Applications De Recherche Scientifique
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE: Lacks the ethyl group, which may affect its reactivity and bioactivity.
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE: Lacks the tetramethyl groups on the piperidyl ring, which may influence its chemical properties.
Uniqueness
The presence of both the ethyl and tetramethylpiperidyl groups in 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE contributes to its unique chemical properties and potential applications. These substituents can affect the compound’s reactivity, stability, and bioactivity, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C16H30N2O3 |
|---|---|
Poids moléculaire |
298.42 g/mol |
Nom IUPAC |
5-ethyl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H30N2O3/c1-8-15(6)16(7,20)18(12(19)21-15)11-9-13(2,3)17-14(4,5)10-11/h11,17,20H,8-10H2,1-7H3 |
Clé InChI |
MMHJMCRZTPXTHP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(N(C(=O)O1)C2CC(NC(C2)(C)C)(C)C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B14947835.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14947836.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![Butan-2-one, 1-[3-(3,3-dimethyl-2-oxo-butylidene)piperazin-2-ylidene]-3,3-dimethyl-](/img/structure/B14947855.png)
![3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B14947857.png)

![4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B14947862.png)
![1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B14947863.png)

![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B14947868.png)
![Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B14947879.png)
![2-{1-ethyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14947882.png)
![4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B14947888.png)
![ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947907.png)
